molecular formula C19H21F2N3O4S B11998149 2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate CAS No. 54939-33-2

2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate

Cat. No.: B11998149
CAS No.: 54939-33-2
M. Wt: 425.5 g/mol
InChI Key: IURYNOILPJJRFU-UHFFFAOYSA-N
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Description

2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate is a complex organic compound with a fascinating structure. Let’s break it down:

  • The central core consists of an aniline group (an aromatic amine) connected to an ethyl chain.
  • Surrounding this core, we find a diazo group (N=N) and a difluoromethylsulfonyl group (CF₂SO₂).
  • The acetate moiety (CH₃COO⁻) is attached to the ethyl group.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are some notable methods:

  • Difluoromethylation-Based Approaches

  • X–CF₂H Bond Formation

    • X can be oxygen, nitrogen, or sulfur.
    • Traditional methods involve reacting with ClCF₂H.
    • Recent protocols use novel non-ozone-depleting difluorocarbene reagents.

Industrial Production

The industrial-scale synthesis of this compound typically involves optimized versions of the above methods.

Chemical Reactions Analysis

    Reactions: It undergoes electrophilic, nucleophilic, radical, and cross-coupling reactions.

    Common Reagents and Conditions: Specific reagents depend on the reaction type. For example

    Major Products: Difluoromethylated derivatives of the starting compound.

Scientific Research Applications

    Chemistry: Used as a building block for drug discovery and materials synthesis.

    Biology: Investigated for bioconjugation and protein modification.

    Industry: Valuable in the development of specialty chemicals.

Mechanism of Action

The precise mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related difluoromethylated compounds. Notable examples include difluoromethylated drugs and agrochemicals.

Properties

CAS No.

54939-33-2

Molecular Formula

C19H21F2N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[4-[[4-(difluoromethylsulfonyl)phenyl]diazenyl]-N-ethylanilino]ethyl acetate

InChI

InChI=1S/C19H21F2N3O4S/c1-3-24(12-13-28-14(2)25)17-8-4-15(5-9-17)22-23-16-6-10-18(11-7-16)29(26,27)19(20)21/h4-11,19H,3,12-13H2,1-2H3

InChI Key

IURYNOILPJJRFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C(F)F

Origin of Product

United States

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